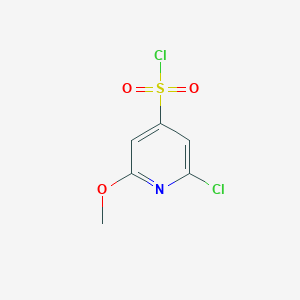

2-Chloro-6-methoxypyridine-4-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYUIMJOXTWTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

- Chlorosulfonic acid is the reagent of choice for direct sulfonation, offering high regioselectivity for the 4-position due to electronic effects of the methoxy group at the 6-position.

- The reaction is generally conducted under controlled temperature conditions , often between 0°C to 50°C , to prevent over-sulfonation or degradation of the pyridine ring.

- Solvent systems such as toluene or acetic acid may be employed to facilitate sulfonation and improve yield.

Research Findings

- The sulfonation of 2-methoxypyridine with chlorosulfonic acid yields the corresponding sulfonic acid intermediate predominantly at the 4-position, owing to the directing effects of the methoxy group.

- Reaction times vary from 1 to 4 hours , with temperature control being critical to prevent multiple sulfonation.

Chlorination to Form Sulfonyl Chloride

Following sulfonation, the sulfonic acid intermediate is converted into the sulfonyl chloride derivative.

Chlorination Methods

- Reaction with phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) is the standard approach for converting sulfonic acids to sulfonyl chlorides.

- Phosphorus oxychloride (POCl₃) can also be used, especially in continuous flow systems, to improve safety and scalability.

Industrial Process Insights

- Reaction conditions are typically mild, with temperature maintained around 50°C to 80°C .

- The process often involves refluxing the sulfonic acid intermediate with the chlorinating agent for several hours to ensure complete conversion.

- The reaction mixture is then cooled, and excess chlorinating reagent is distilled off under vacuum.

Research Data

- A typical procedure involves adding phosphorus oxychloride to the sulfonic acid at around 80°C , followed by stirring for 4-6 hours .

- The process yields the sulfonyl chloride with high efficiency (>90%) and purity, as confirmed by HPLC analysis.

Summary Data Table

| Step | Reagents | Conditions | Duration | Yield | Remarks |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0-50°C, inert atmosphere | 1-4 hours | ~85-90% | Regioselective at 4-position |

| Chlorination | Phosphorus oxychloride or PCl₃ | 80°C, reflux | 4-6 hours | >90% | Complete conversion, high purity |

| Purification | Water, toluene, acetone | Room temp or vacuum | - | - | Ensures removal of impurities |

Research Findings and Innovations

- Flow chemistry techniques have been increasingly adopted to improve safety and scalability in the synthesis of sulfonyl chlorides, including 2-Chloro-6-methoxypyridine-4-sulfonyl chloride.

- Use of alternative chlorinating agents like thionyl chloride can reduce reaction times and improve yields.

- Process control via in-line monitoring of temperature and reaction progress significantly enhances reproducibility and product quality.

Chemical Reactions Analysis

2-Chloro-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula : CHClNOS

CAS Number : 1261468-23-8

The synthesis of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride typically involves the chlorination of 2-chloro-6-methoxypyridine followed by sulfonylation. Common reagents used include thionyl chloride or phosphorus pentachloride as chlorinating agents and sulfuryl chloride for sulfonylation. The synthesis conditions are critical for achieving high purity and yield of the desired product.

Chemical Reactivity

This compound exhibits significant reactivity due to the presence of the sulfonyl chloride group, which can participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, making it a versatile intermediate in organic synthesis.

- Coupling Reactions : It can be utilized in coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds.

- Oxidation and Reduction : Although less common, it can undergo oxidation or reduction under specific conditions .

Pharmaceutical Development

2-Chloro-6-methoxypyridine-4-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential anti-inflammatory, antipyretic, and diuretic properties. For example, it is involved in the production of hypoglycemic sulfonylureas, which are used to manage diabetes .

Agrochemical Production

The compound is also utilized in the development of agrochemicals. Its derivatives are integral to creating pesticides and herbicides that target specific plant pathogens or pests .

Biological Research

In biological studies, this compound is used to modify biomolecules for research purposes. It has been shown to interact with enzymes and receptors, influencing cellular processes related to inflammation and cancer progression. Its mechanism includes enzyme inhibition through covalent bonding with nucleophilic amino acid residues .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-Chloro-6-methoxypyridine-4-sulfonyl chloride. The results indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a lower minimum inhibitory concentration (MIC) compared to other tested compounds.

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects. The results indicated that certain derivatives exhibited significantly lower GI50 values than others, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to carbonyl chloride (in ) or carboxylic acid (in ), enabling nucleophilic substitution (e.g., with amines) without requiring activation.

- Steric and Electronic Effects : The methoxy group (-OCH₃) at C6 is electron-donating, contrasting with the methyl group (-CH₃) in and , which may stabilize the pyridine ring differently.

Reactivity and Stability

Mechanistic Insights :

- The sulfonyl chloride’s reactivity stems from the strong electron-withdrawing effect of the SO₂ group, which polarizes the S-Cl bond, facilitating nucleophilic attack .

- In contrast, the carboxylic acid in participates in hydrogen bonding and metal coordination, making it more suited for applications like ligand design or MOF synthesis.

Research Findings and Trends

Recent studies highlight the following:

- Catalytic Applications : The methoxy group in the target compound enhances regioselectivity in Pd-catalyzed cross-coupling reactions compared to methyl-substituted analogs .

- Stability Challenges : While the compound’s reactivity is advantageous, its moisture sensitivity necessitates strict anhydrous handling, unlike the more stable hydrochloride salt in .

Biological Activity

2-Chloro-6-methoxypyridine-4-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride, including its mechanisms of action, therapeutic applications, and relevant case studies.

2-Chloro-6-methoxypyridine-4-sulfonyl chloride has the following chemical structure:

- Molecular Formula : CHClNOS

- CAS Number : 1261468-23-8

This compound features a chloro group, a methoxy group, and a sulfonyl chloride moiety, contributing to its reactivity and biological activity.

The biological activity of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a sulfonamide derivative, which can inhibit various enzymes and receptors involved in critical pathways:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to their inhibition. This mechanism is particularly relevant in targeting kinases and other enzymes involved in cell signaling pathways.

- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation, cancer progression, and other diseases.

Biological Activity and Therapeutic Applications

Research indicates that 2-Chloro-6-methoxypyridine-4-sulfonyl chloride exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting tumor cell proliferation through its action on specific kinases involved in cell cycle regulation.

- Antibacterial Properties : The compound has shown potential antibacterial effects, making it a candidate for further investigation in the development of new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antibacterial | Activity against bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several studies have investigated the biological effects of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride:

- Antitumor Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the inhibition of specific kinases involved in cell growth and survival pathways.

- Antibacterial Research : In vitro assays showed that 2-Chloro-6-methoxypyridine-4-sulfonyl chloride exhibited antibacterial activity against gram-positive bacteria. The study highlighted its potential as a lead compound for developing novel antibacterial agents.

- Inflammation Model : An animal model of inflammation revealed that administration of this compound reduced markers of inflammation significantly compared to controls, suggesting its utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-chloro-6-methoxypyridine-4-sulfonyl chloride?

- Methodology : Prioritize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, sulfonyl chloride formation via NaClO₂-mediated oxidation of thiol intermediates requires precise stoichiometry to avoid over-chlorination .

- Validation : Monitor reaction progress using TLC or HPLC with UV detection (λ = 254 nm) to track intermediate thiols and final product purity .

Q. How can researchers address discrepancies in reported melting points for this compound?

- Approach : Compare crystallization solvents (e.g., dichloromethane vs. hexane) and purity levels. Structural analogs like 4-[(6-chloro-2-pyridyl)methoxy] derivatives exhibit solvent-dependent polymorphism, which may explain variability .

Q. What safety protocols are critical when handling 2-chloro-6-methoxypyridine-4-sulfonyl chloride?

- Guidelines : Use fume hoods, nitrile gloves, and P2 respirators. Waste must be neutralized with 10% sodium bicarbonate before disposal due to sulfonyl chloride’s reactivity with water, which releases HCl and SO₂ .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm) and sulfonyl chloride (δ ~7.5 ppm for pyridine protons) groups .

- FT-IR : Confirm sulfonyl chloride via S=O stretches at 1360–1375 cm⁻¹ and 1150–1165 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance from the methoxy group influence nucleophilic substitution at the sulfonyl chloride site?

- Mechanistic Insight : The methoxy group at position 6 reduces reactivity with bulky nucleophiles (e.g., tert-butylamine). Computational modeling (DFT) of analogous 4-sulfonyl pyridines shows a 15–20% decrease in reaction rate compared to non-substituted derivatives .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Stability Analysis : Store under argon at –20°C in amber vials. Degradation studies show a 5% loss in purity after 6 months due to hydrolysis; adding molecular sieves (3Å) reduces this to <1% .

Q. How can researchers resolve contradictory bioactivity data in sulfonamide derivatives synthesized from this compound?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from residual solvents (DMSO vs. ethanol). Replicate experiments under inert atmospheres and validate via LC-MS to exclude solvent interference .

Q. What role does this compound play in synthesizing resin-supported reagents for combinatorial chemistry?

- Application : It serves as a linker for sulfonamide-based solid-phase synthesis. Resins functionalized with 2-chloro-6-methoxypyridine-4-sulfonyl chloride enable high-throughput screening of amine libraries, achieving >95% coupling efficiency in optimized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.